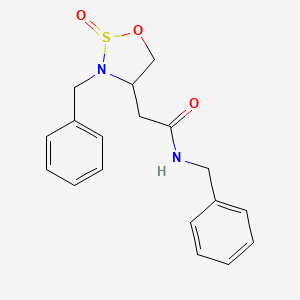![molecular formula C14H14N2O5 B5610378 ethyl {2-[(2,5-dioxo-4-imidazolidinylidene)methyl]phenoxy}acetate](/img/structure/B5610378.png)
ethyl {2-[(2,5-dioxo-4-imidazolidinylidene)methyl]phenoxy}acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including condensation, catalytic reduction, diazotization, hydrolyzation, and nucleophilic substitution, as demonstrated in the synthesis of ethyl 4-[(E)-2-(3, 4-dimethoxyphenyl)vinyl]phenoxyacetate from 3, 4-dimethoxybenzaldehyde and p-nitrotoluene (Li Bao-lin, 2007). Another example includes the synthesis of ethyl [2-(2H-chromene-3yl)-4-oxo-1,3-thiazolidin-3yl]acetates through a single pot reaction, showcasing the versatility and complexity in synthesizing such compounds (S. Reddy, G. Krupadanam, 2010).
Molecular Structure Analysis
The molecular structure of these compounds often reveals a coplanar arrangement of atoms, which is crucial for their reactivity and interactions. For example, the crystal structure of ethyl {4-[(E)-2-(3,4,5-trimethoxyphenyl) vinyl]phenoxy}acetate shows that all carbon and oxygen atoms in the molecule are nearly coplanar (L. Baolin et al., 2007). This planarity plays a significant role in the chemical reactivity and potential applications of these compounds.
Chemical Reactions and Properties
Ethyl {2-[(2,5-dioxo-4-imidazolidinylidene)methyl]phenoxy}acetate and its derivatives participate in various chemical reactions, including cyclocondensation, which leads to the formation of fused heterocycles (D. Dar'in, A. Ivanov, P. Lobanov, 2015). These reactions are crucial for modifying the compound to enhance its bioactivity or for the synthesis of more complex molecules.
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are determined through various analytical techniques. X-ray crystallography provides detailed insights into the molecular and crystal structure, as seen in studies of similar compounds, which helps in understanding their stability and reactivity (Wang Jian-guo et al., 2011).
Chemical Properties Analysis
The chemical properties, including reactivity towards different reagents, stability under various conditions, and potential for further functionalization, are key areas of interest. The synthesis of ethyl [2-(4-aminophenoxy)acetate], a precursor for dual hypoglycemic agents, highlights the potential for creating bioactive molecules with specific chemical properties (M. Altowyan et al., 2022).
Propiedades
IUPAC Name |
ethyl 2-[2-[(E)-(2,5-dioxoimidazolidin-4-ylidene)methyl]phenoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O5/c1-2-20-12(17)8-21-11-6-4-3-5-9(11)7-10-13(18)16-14(19)15-10/h3-7H,2,8H2,1H3,(H2,15,16,18,19)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZRWWSXGFMNHEO-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=CC=C1C=C2C(=O)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)COC1=CC=CC=C1/C=C/2\C(=O)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(benzylthio)propyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5610306.png)




![2-{2-chloro-4-[(3-ethyl-2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-8-yl)methyl]phenoxy}acetamide](/img/structure/B5610337.png)


![N-(5-methyl-3-isoxazolyl)-4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5610352.png)
![ethyl 4-[(2,4-dimethoxybenzoyl)amino]benzoate](/img/structure/B5610358.png)
![5-[4-(benzyloxy)-3-methoxybenzylidene]-3-(4-fluorophenyl)-2-thioxo-4-imidazolidinone](/img/structure/B5610365.png)
![1-(ethylsulfonyl)-N-[1-(4-methoxy-3-methylphenyl)ethyl]-3-piperidinecarboxamide](/img/structure/B5610372.png)

![4-[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5610386.png)